molecular formula C17H15N5O3 B402874 Solvent Yellow 23

Solvent Yellow 23

Cat. No.: B402874
M. Wt: 337.33g/mol
InChI Key: QRWZCPYUBQABBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Solvent Yellow 23 (SY23) is a synthetic organic dye classified under solvent dyes, which are non-polar or weakly polar compounds used to color organic solvents, plastics, fuels, and waxes. Azo dyes are widely employed in industrial applications due to their vibrant colors and stability .

Key properties of SY23 can be inferred from related compounds:

  • Molecular Structure: Likely contains aromatic rings and azo linkages, contributing to its solubility in non-polar solvents.
  • Applications: Used in hydrocarbon-based products (e.g., gasoline, oils) and polymer coloration.

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33g/mol

IUPAC Name

5-methyl-4-[(4-methyl-3-nitrophenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H15N5O3/c1-11-8-9-13(10-15(11)22(24)25)18-19-16-12(2)20-21(17(16)23)14-6-4-3-5-7-14/h3-10,20H,1-2H3

InChI Key

QRWZCPYUBQABBG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Physical Properties

The table below compares SY23 with structurally or functionally related solvent dyes:

Property Solvent Yellow 23 (Inferred) Sudan III (Solvent Red 23) Solvent Yellow 43 Tartrazine (Acid Yellow 23)
Chemical Formula Not explicitly provided C₂₂H₁₆N₄O C₂₀H₂₄N₂O₂ C₁₆H₉N₄Na₃O₉S₂
Molecular Weight (g/mol) ~350–400 (estimated) 352.39 324.42 534.35
Solubility Non-polar solvents Benzene, chloroform Organic solvents Water, ethanol
Chromophore Type Azo (-N=N-) Azo Anthraquinone derivative Azo
Safety Profile Limited data Noted for cytotoxicity in studies Requires respiratory protection Causes allergic reactions

Regulatory and Industrial Use

  • SY23 vs. Solvent Yellow 82/88 : Safety protocols for SY82 and SY88 (e.g., EN 143/P2 respirators, chemical-resistant gloves) suggest SY23 may require similar handling, though direct evidence is absent.
  • SY23 vs. C.I. Solvent Yellow 14 : The latter, documented in chemical databases, is prioritized in regulatory lists due to higher environmental persistence .

Research Findings and Gaps

  • Toxicity Data : While SY23’s analogs like Sudan III and Tartrazine are linked to cytotoxicity and allergies, SY23-specific toxicological studies are absent in the provided evidence.
  • Environmental Impact : Solvent dyes generally exhibit low biodegradability, necessitating further research into SY23’s ecotoxicological profile.

Q & A

Q. What statistical approaches are recommended for handling batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement analysis of variance (ANOVA) with post-hoc Tukey tests to identify significant batch effects. Use principal component analysis (PCA) to visualize multivariate data (e.g., purity, yield, byproduct profiles). Share raw datasets in public repositories (e.g., Zenodo) with metadata tags for machine-readable access .

Q. How can researchers validate computational models predicting this compound’s toxicity in aquatic ecosystems?

  • Methodological Answer : Cross-validate in silico predictions (e.g., QSAR, molecular docking) with in vitro bioassays (e.g., Daphnia magna mortality tests). Report model training datasets, hyperparameters, and uncertainty intervals. Align validation protocols with OECD Test No. 211 for ecological risk assessment .

Reporting and Dissemination

Q. What metadata standards are critical when publishing spectroscopic data for this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include instrument calibration records, solvent history, and temperature/pH conditions. Use domain-specific schemas (e.g., JCAMP-DX for NMR) and deposit data in curated repositories like PubChem or ChemSpider .

Q. How should conflicting results in this compound’s thermal degradation pathways be addressed in a review article?

  • Methodological Answer : Systematically map contradictions using a PRISMA-style flowchart. Differentiate between methodological divergences (e.g., TGA vs. DSC for degradation analysis) and intrinsic variability. Propose consensus protocols through Delphi surveys with domain experts .

Q. Tables for Methodological Reference

Technique Key Parameters Application Example Citation
HPLCColumn: C18, 5µm; Mobile phase: MeCN/H2O (70:30)Purity assessment of this compound
QCMFrequency shift (±0.1 Hz), temperature ramp: 1°C/minAdsorption kinetics on polymer films
DFT CalculationsB3LYP/6-31G* basis set, solvent: PCM modelPredicting reactive sites in derivatives

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